molecular formula C24H13NO5 B15109858 13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

Cat. No.: B15109858
M. Wt: 395.4 g/mol
InChI Key: DPSUPRDPIKIRLH-UHFFFAOYSA-N
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Description

13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves its interaction with molecular targets through π–π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is unique due to its pentacyclic structure, which provides a rigid and stable framework for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H13NO5

Molecular Weight

395.4 g/mol

IUPAC Name

13-pyridin-4-yl-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

InChI

InChI=1S/C24H13NO5/c26-23-19-18(13-9-11-25-12-10-13)20-22(15-6-2-4-8-17(15)29-24(20)27)30-21(19)14-5-1-3-7-16(14)28-23/h1-12,18H

InChI Key

DPSUPRDPIKIRLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC=NC=C6)C(=O)O2

Origin of Product

United States

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